molecular formula C21H18Cl2N2O2 B2767059 (3,4-Dichlorophenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone CAS No. 1904137-41-2

(3,4-Dichlorophenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone

Cat. No.: B2767059
CAS No.: 1904137-41-2
M. Wt: 401.29
InChI Key: BNZSHEXBQHPSBE-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone, also known as JNJ-40411813, is a small molecule drug that has gained attention for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been studied for its potential use in the treatment of various diseases.

Scientific Research Applications

Synthesis and Structural Analysis

The research on compounds related to (3,4-Dichlorophenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone often focuses on their synthesis and structural analysis. For example, studies have elucidated the crystal structures of related compounds, revealing significant insights into their molecular geometry, hydrogen bonding, and intermolecular interactions. Such structural analyses are crucial for understanding the physicochemical properties and potential biological activities of these compounds (Revathi et al., 2015).

Chemical Synthesis

Efforts in chemical synthesis have led to the development of methodologies for preparing related chemical entities. These methods emphasize the strategic use of starting materials and reaction conditions to achieve high yields and selectivity, which are foundational for further applications in drug development and material science (Zheng Rui, 2010).

Theoretical and Computational Studies

Theoretical and computational studies on compounds similar to this compound contribute to a deeper understanding of their electronic structure, molecular interactions, and reactivity. By employing methods like density functional theory (DFT), researchers can predict the stability, reactivity, and potential biological activity of these compounds, guiding experimental efforts (Karthik et al., 2021).

Antimicrobial Activity

Research on the antimicrobial activity of related compounds has revealed their potential as leads for developing new antimicrobial agents. These studies focus on evaluating the efficacy of such compounds against various bacterial and fungal strains, providing a basis for further optimization and development into therapeutic agents (Mallesha & Mohana, 2014).

Molecular Interaction Studies

Studies on the molecular interactions of analogous compounds with biological targets are essential for drug discovery and development. These investigations help in understanding the binding modes, affinity, and specificity of compounds toward receptors or enzymes, facilitating the design of more potent and selective drug candidates (Shim et al., 2002).

Properties

IUPAC Name

(3,4-dichlorophenyl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O2/c22-17-7-6-15(13-18(17)23)21(26)25-11-8-16(9-12-25)27-19-5-1-3-14-4-2-10-24-20(14)19/h1-7,10,13,16H,8-9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZSHEXBQHPSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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